

# Comparison of different synthetic routes to N-(3-Aminophenyl)methanesulfonamide

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## Compound of Interest

Compound Name: (3-Aminophenyl)methanesulfonamide

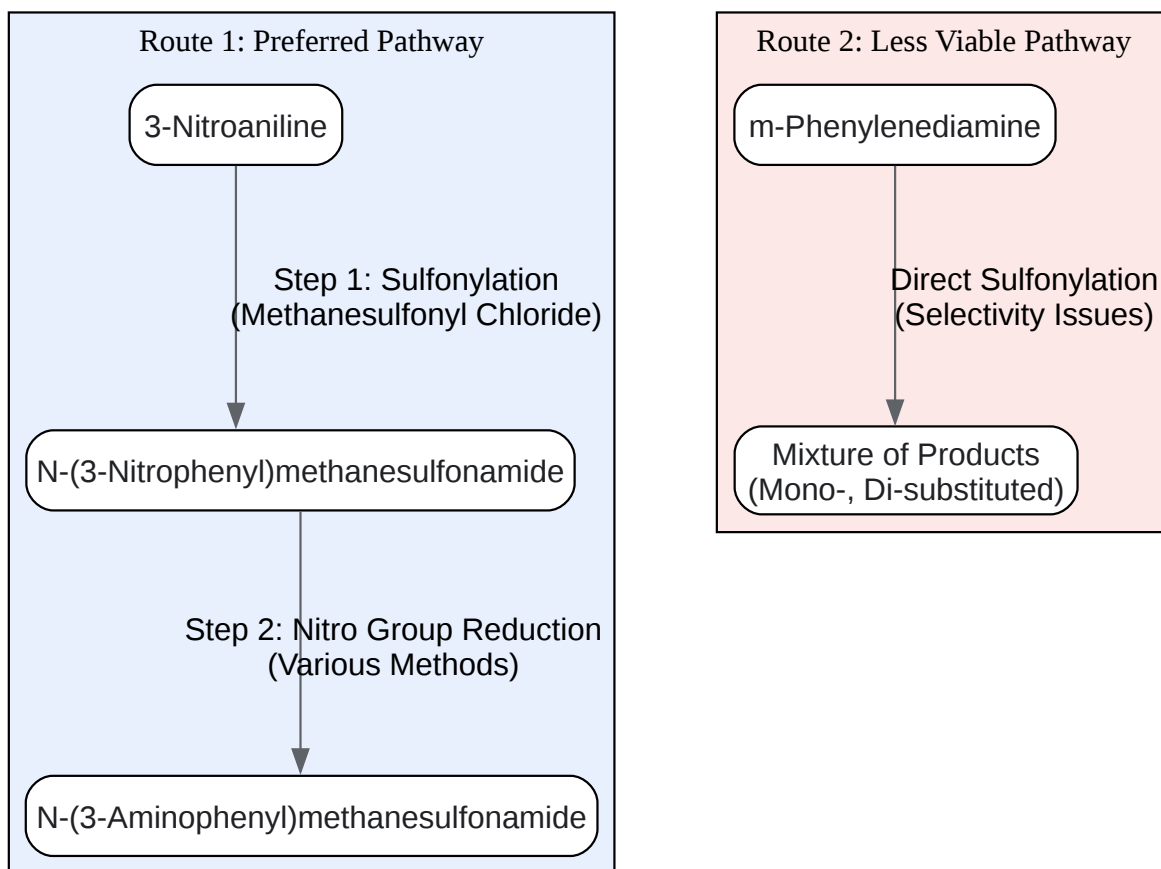
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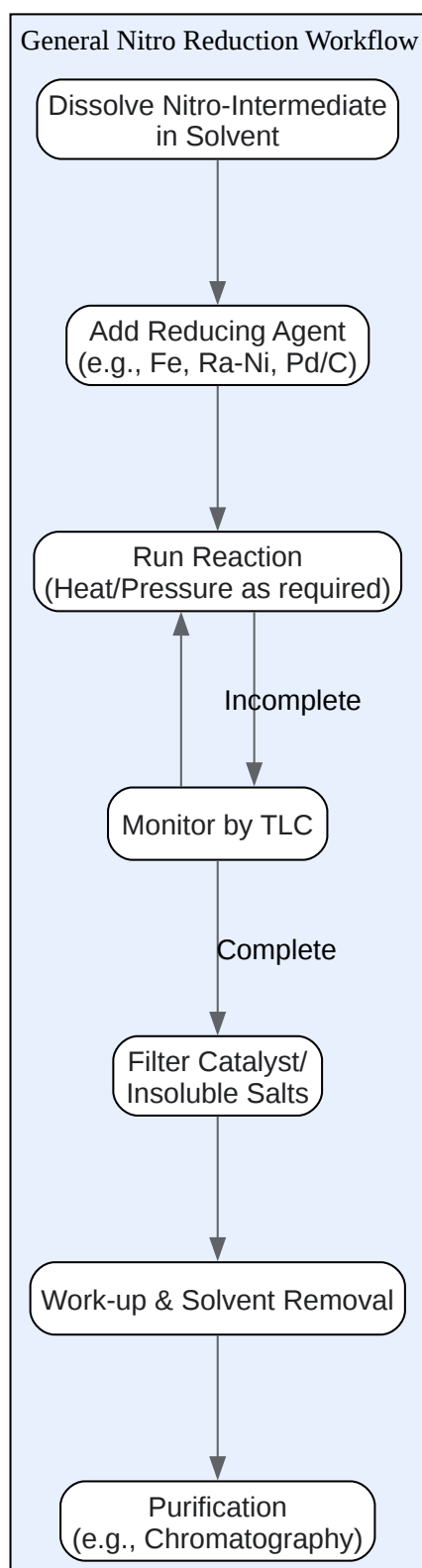
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## Primary Synthetic Strategies: An Overview

The synthesis of N-(3-Aminophenyl)methanesulfonamide (Molecular Formula:  $C_7H_{10}N_2O_2S$ , Molecular Weight: 186.23 g/mol ) predominantly follows a highly reliable two-step sequence starting from 3-nitroaniline.[4][5] This approach is favored due to the ready availability of the starting material and the high efficiency of the transformations.

A theoretical alternative, the direct mono-sulfonylation of m-phenylenediamine, is generally considered less viable.[5] Achieving selective mono-substitution on a symmetric diamine is notoriously difficult and typically results in a mixture of mono-substituted, di-substituted, and unreacted starting material, leading to low yields and complex purification challenges.[5] Consequently, this guide will focus on the more practical and widely adopted two-step strategy.





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